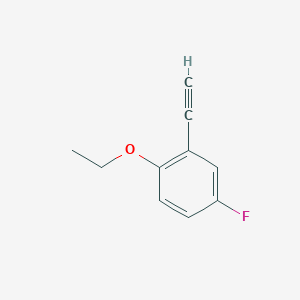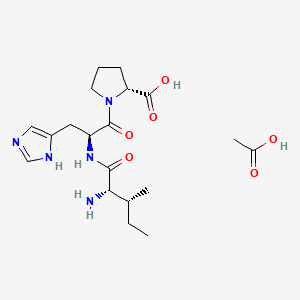
2-Fluoro-6-methoxyterephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methoxyterephthalaldehyde is an organic compound with the molecular formula C9H7FO3 It is a derivative of terephthalaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a fluorine atom and a methoxy group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxyterephthalaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 6-methoxyterephthalaldehyde using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to ensure selective fluorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process may include steps such as bromination, methoxylation, and subsequent fluorination. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-methoxyterephthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Fluoro-6-methoxyterephthalic acid.
Reduction: 2-Fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-6-methoxyterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methoxyterephthalaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can enhance binding affinity and selectivity for specific molecular targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoroterephthalaldehyde: Similar structure but lacks the methoxy group.
6-Methoxyterephthalaldehyde: Similar structure but lacks the fluorine atom.
2,6-Difluoroterephthalaldehyde: Contains two fluorine atoms instead of one fluorine and one methoxy group.
Uniqueness
2-Fluoro-6-methoxyterephthalaldehyde is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C9H7FO3 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
2-fluoro-6-methoxyterephthalaldehyde |
InChI |
InChI=1S/C9H7FO3/c1-13-9-3-6(4-11)2-8(10)7(9)5-12/h2-5H,1H3 |
Clé InChI |
SGJVMNJXFOOLET-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C=O)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
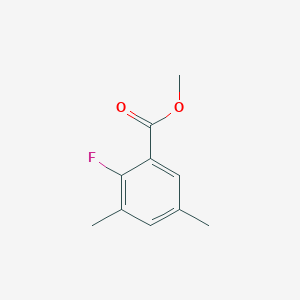
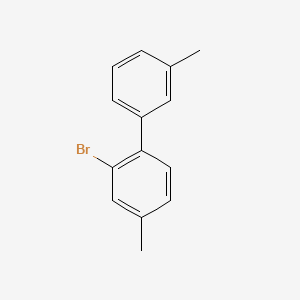
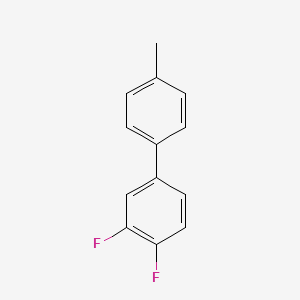
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
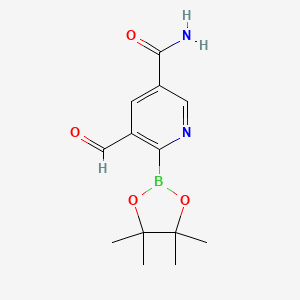

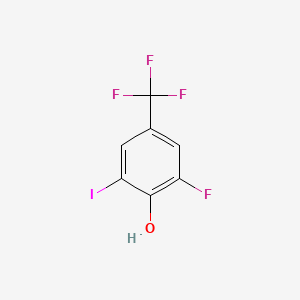
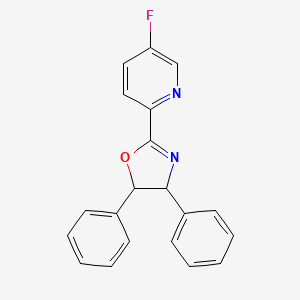
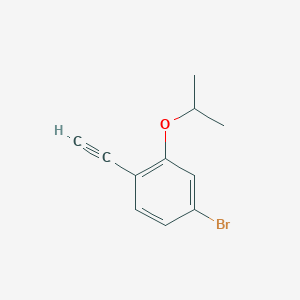
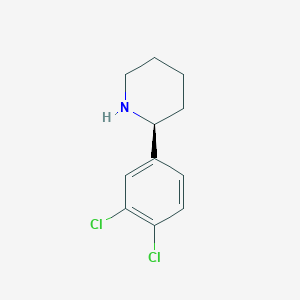
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
